molecular formula C27H36O5 B15143112 Betamethasone 9(11)-ene-d9

Betamethasone 9(11)-ene-d9

Cat. No.: B15143112
M. Wt: 449.6 g/mol
InChI Key: HMWBLDMZUXMBDQ-VNBGPEOMSA-N
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Description

Betamethasone 9(11)-ene-d9 (CAS 16125-28-3) is a deuterated analog of betamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The compound is characterized by the substitution of nine hydrogen atoms with deuterium at the 9(11)-ene position, resulting in a molecular formula of C₂₇H₃₆O₅ and a molecular weight of 440.57 g/mol . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, where it serves as a stable internal standard or tracer in mass spectrometry and nuclear magnetic resonance (NMR) analyses . Unlike therapeutic betamethasone derivatives, this compound is primarily used in research settings to investigate drug metabolism, distribution, and excretion without altering the parent compound’s biological activity .

Properties

Molecular Formula

C27H36O5

Molecular Weight

449.6 g/mol

IUPAC Name

[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate

InChI

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2

InChI Key

HMWBLDMZUXMBDQ-VNBGPEOMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 9(11)-ene-d9 typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and deuteration steps. The fluorination is often achieved using reagents like diethylaminosulfur trifluoride (DAST), while hydroxylation can be performed using oxidizing agents such as chromium trioxide. Deuteration is carried out using deuterium gas or deuterated solvents under specific conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for quality control .

Chemical Reactions Analysis

Types of Reactions

Betamethasone 9(11)-ene-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: N-bromosuccinimide, chlorine gas

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and deuterated derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Betamethasone 9(11)-ene-d9 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

    Medicine: Utilized in preclinical and clinical research to study its efficacy and safety in treating inflammatory and autoimmune diseases.

    Industry: Applied in the formulation of topical and systemic corticosteroid medications

Mechanism of Action

Betamethasone 9(11)-ene-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules. The compound inhibits the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors in the inflammatory pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Betamethasone derivatives exhibit structural modifications that influence their pharmacological profiles, solubility, and applications. Below is a comparative analysis of Betamethasone 9(11)-ene-d9 and key analogs:

Structural and Functional Differences

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Application
This compound 16125-28-3 C₂₇H₃₆O₅ 440.57 Deuterium at 9(11) position Analytical standard, metabolic studies
Betamethasone 378-44-9 C₂₂H₂₉FO₅ 392.46 None Anti-inflammatory, immunosuppressant
Betamethasone Dipropionate 5593-20-4 C₂₈H₃₇FO₇ 504.59 Dipropionate esters Topical formulations (e.g., creams, ointments)
Betamethasone Valerate 2152-44-5 C₂₇H₃₇FO₆ 476.58 Valerate ester Dermatological applications (e.g., eczema)
Betamethasone 9,11-Epoxide 17-Propionate - C₂₆H₃₃FO₆ 460.54 Epoxide at 9,11, propionate Research on reactivity/metabolism
9-Bromo Betamethasone 330157-03-4 C₂₂H₂₈BrFO₅ 453.37 Bromine at position 9 Synthetic intermediate, impurity standard
Key Observations:
  • Deuterium Substitution : this compound’s deuterium atoms reduce metabolic degradation rates via the kinetic isotope effect, making it ideal for tracing drug pathways .
  • Ester Modifications : Dipropionate and valerate esters increase lipophilicity, enhancing topical absorption and prolonging local effects .
  • Halogenation : 9-Bromo Betamethasone’s bromine substitution disrupts biological activity, rendering it useful as an impurity reference .

Pharmacokinetic and Metabolic Comparisons

Table 2: Pharmacokinetic Properties
Compound Half-Life (Hours) Metabolism Pathway Renal Clearance Key Study Findings
Betamethasone 5–6 Hepatic (CYP3A4) Moderate Increases GFR, accelerates amikacin elimination
This compound N/A Stable isotope tracing N/A Used to quantify parent drug in biological matrices
Betamethasone Valerate 3–4 (topical) Ester hydrolysis → Betamethasone Low Minimal systemic absorption
Key Findings:
  • This compound : While specific half-life data are unavailable, deuterated analogs typically exhibit prolonged metabolic stability. Its role in elucidating betamethasone’s renal elimination mechanisms is critical .
  • Betamethasone Valerate : Rapid ester hydrolysis in the skin releases active betamethasone, minimizing systemic exposure .

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